molecular formula C24H33O6PS B14325059 2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane CAS No. 102962-93-6

2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane

Cat. No.: B14325059
CAS No.: 102962-93-6
M. Wt: 480.6 g/mol
InChI Key: UVAFMVJKUFBRFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of 2,4-dimethylphenol with phosphorus oxychloride (POCl3) and thiol compounds under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with biological molecules. The compound can inhibit enzyme activity by binding to the active site of enzymes, thereby blocking substrate access. It can also interact with cellular membranes, disrupting membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylphenol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to the presence of both the phenol and phosphorothioate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

102962-93-6

Molecular Formula

C24H33O6PS

Molecular Weight

480.6 g/mol

IUPAC Name

2,4-dimethylphenol;trihydroxy(sulfanylidene)-λ5-phosphane

InChI

InChI=1S/3C8H10O.H3O3PS/c3*1-6-3-4-8(9)7(2)5-6;1-4(2,3)5/h3*3-5,9H,1-2H3;(H3,1,2,3,5)

InChI Key

UVAFMVJKUFBRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C.CC1=CC(=C(C=C1)O)C.CC1=CC(=C(C=C1)O)C.OP(=S)(O)O

Origin of Product

United States

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